molecular formula C23H28N4O4 B4045824 (4-Methylphenyl)(4-{4-nitro-3-[(tetrahydrofuran-2-ylmethyl)amino]phenyl}piperazin-1-yl)methanone

(4-Methylphenyl)(4-{4-nitro-3-[(tetrahydrofuran-2-ylmethyl)amino]phenyl}piperazin-1-yl)methanone

Cat. No.: B4045824
M. Wt: 424.5 g/mol
InChI Key: RDOPJPHZUJBBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methylphenyl)(4-{4-nitro-3-[(tetrahydrofuran-2-ylmethyl)amino]phenyl}piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H28N4O4 and its molecular weight is 424.5 g/mol. The purity is usually 95%.
The exact mass of the compound 5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline is 424.21105539 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Piperazine derivatives have been synthesized and shown significant pharmacophoric activities, including antibacterial and antifungal properties. These compounds have been tested against various microorganisms such as Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and fungi like Candida albicans, indicating their potential in developing new antimicrobial agents (Suryavanshi & Rathore, 2017).

Asymmetric Synthesis and Catalysis

Research has also focused on the synthesis of chiral piperazine derivatives through aryl C–H activation, which are important for asymmetric catalysis. These compounds, particularly unsymmetrical chiral PCN pincer Pd(II) and Ni(II) complexes, have been synthesized and evaluated for their potential in catalyzing asymmetric reactions, demonstrating the utility of piperazine derivatives in synthetic organic chemistry and catalysis (Yang et al., 2011).

Nitrogen-Containing Heterocycles Synthesis

Compounds with nitrofuran rings have been explored for the synthesis of nitrogen-containing heterocycles. These studies highlight the versatility of nitrofuran derivatives in constructing complex heterocyclic structures, which are prevalent in many biologically active compounds (Sasaki & Yoshioka, 1971).

Biofilm Inhibition and Antibacterial Activity

Piperazine derivatives have been studied for their biofilm inhibition capabilities and antibacterial activities. Novel bis(pyrazole-benzofuran) hybrids with piperazine linkers showed potent activity against bacterial biofilms and MurB enzyme inhibitors, indicating their potential application in addressing antibiotic resistance and biofilm-related infections (Mekky & Sanad, 2020).

Properties

IUPAC Name

(4-methylphenyl)-[4-[4-nitro-3-(oxolan-2-ylmethylamino)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4/c1-17-4-6-18(7-5-17)23(28)26-12-10-25(11-13-26)19-8-9-22(27(29)30)21(15-19)24-16-20-3-2-14-31-20/h4-9,15,20,24H,2-3,10-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOPJPHZUJBBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methylphenyl)(4-{4-nitro-3-[(tetrahydrofuran-2-ylmethyl)amino]phenyl}piperazin-1-yl)methanone
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(4-Methylphenyl)(4-{4-nitro-3-[(tetrahydrofuran-2-ylmethyl)amino]phenyl}piperazin-1-yl)methanone
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(4-Methylphenyl)(4-{4-nitro-3-[(tetrahydrofuran-2-ylmethyl)amino]phenyl}piperazin-1-yl)methanone
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(4-Methylphenyl)(4-{4-nitro-3-[(tetrahydrofuran-2-ylmethyl)amino]phenyl}piperazin-1-yl)methanone
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(4-Methylphenyl)(4-{4-nitro-3-[(tetrahydrofuran-2-ylmethyl)amino]phenyl}piperazin-1-yl)methanone
Reactant of Route 6
(4-Methylphenyl)(4-{4-nitro-3-[(tetrahydrofuran-2-ylmethyl)amino]phenyl}piperazin-1-yl)methanone

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